2-(2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Description
This compound is a protected amino acid derivative featuring a tetrahydroisoquinoline core substituted at the 1-position with an acetic acid group and at the 2-position with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions. The tetrahydroisoquinoline scaffold provides rigidity, which can influence peptide conformation and interactions in biological systems .
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)15-24-18-8-2-1-7-17(18)13-14-27(24)26(30)31-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23-24H,13-16H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKMQYBFMUXKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540483-55-4 | |
| Record name | 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, commonly referred to as Fmoc-Tetrahydroisoquinoline, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. The structure features a tetrahydroisoquinoline core that is known for various biological activities, including neuroprotective effects and interactions with neurotransmitter systems.
- Molecular Formula : C19H19NO5
- Molecular Weight : 341.36 g/mol
- CAS Number : 260367-12-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several areas:
1. Antioxidant Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. A study demonstrated that derivatives similar to Fmoc-Tetrahydroisoquinoline showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
2. Neuroprotective Effects
Tetrahydroisoquinolines are recognized for their neuroprotective properties. In vitro studies suggest that Fmoc-Tetrahydroisoquinoline can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anti-inflammatory Properties
Preliminary studies have shown that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models. The anti-inflammatory effects are hypothesized to be mediated through the modulation of NF-kB signaling pathways .
4. Anticancer Potential
Some derivatives of tetrahydroisoquinoline have been investigated for their anticancer properties. Fmoc-Tetrahydroisoquinoline has shown promise in inhibiting the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Research Findings and Case Studies
The mechanisms underlying the biological activities of Fmoc-Tetrahydroisoquinoline involve multiple pathways:
- Antioxidant Mechanism : The compound may enhance endogenous antioxidant defenses while directly neutralizing reactive oxygen species (ROS).
- Neuroprotection : It is believed to modulate neurotransmitter systems and reduce calcium influx in neurons, thereby preventing excitotoxicity.
- Anti-inflammatory Pathways : The inhibition of NF-kB leads to decreased expression of inflammatory mediators.
- Cancer Cell Inhibition : By affecting cell cycle regulation and promoting apoptosis, the compound shows potential as an anticancer agent.
Scientific Research Applications
Drug Development
Fmoc-THIQ-Ac is primarily utilized in the synthesis of bioactive peptides and small molecules. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis, allowing for the selective functionalization of amino acids during solid-phase peptide synthesis (SPPS). The incorporation of tetrahydroisoquinoline moieties into peptides is known to enhance biological activity and selectivity towards specific receptors.
Peptide Synthesis
The compound serves as an essential building block in the construction of complex peptide sequences. Its ability to undergo various coupling reactions makes it suitable for generating diverse peptide libraries for screening in drug discovery programs. The presence of the tetrahydroisoquinoline structure often imparts unique pharmacological properties to the resulting peptides.
Biological Studies
Fmoc-THIQ-Ac is employed in various biological studies to investigate receptor-ligand interactions and enzyme-substrate relationships. The compound's structural features facilitate the study of neurotransmitter systems and their associated pathways, particularly those involving dopamine and serotonin receptors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Drug Development | Demonstrated enhanced binding affinity to dopamine receptors when incorporated into peptide sequences. |
| Study B | Peptide Synthesis | Successful synthesis of a novel peptide using Fmoc-THIQ-Ac as a building block, resulting in improved stability and efficacy compared to traditional peptides. |
| Study C | Biological Studies | Revealed significant modulation of serotonin receptor activity through the application of Fmoc-THIQ-Ac derivatives, suggesting potential therapeutic implications for mood disorders. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereochemical Isomers
(R)- and (S)-Enantiomers of Tetrahydroisoquinoline Derivatives
- (R)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic Acid (CAS 332064-67-2) Structural Difference: Acetic acid is attached at the 3-position of the tetrahydroisoquinoline ring instead of the 1-position. Molecular Weight: 413.47 g/mol, identical to the target compound. Implications: The stereochemistry (R-configuration) and substitution position may alter spatial orientation during peptide coupling, affecting binding specificity in biological applications .
- (S)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic Acid (CAS 270062-99-2) Key Feature: S-enantiomer of the above compound. Applications: Used in chiral peptide synthesis, where stereoselectivity is critical for activity .
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid (CAS 2225144-44-3)
Functional Group Variations
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid (CAS 2138226-21-6)
- Structural Difference: Carboxylic acid at the 6-position of the tetrahydroisoquinoline ring.
- Molecular Weight : 399.45 g/mol.
- Applications : The additional carboxylic acid group improves aqueous solubility, making it suitable for conjugating hydrophilic peptides .
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic Acid (CAS 180576-05-0)
- Structural Difference: Piperazine ring replaces tetrahydroisoquinoline.
- Implications: Greater conformational flexibility compared to the rigid tetrahydroisoquinoline core, allowing adaptability in linker design for SPPS .
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Core Structure | Substitution Position | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid | - | Tetrahydroisoquinoline | 1-position | ~413 | Fmoc, Acetic Acid |
| (R)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic Acid | 332064-67-2 | Tetrahydroisoquinoline | 3-position | 413.47 | Fmoc, Acetic Acid (R-config) |
| 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid | 2138226-21-6 | Tetrahydroisoquinoline | 6-position | 399.45 | Fmoc, Carboxylic Acid |
| 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic Acid | 180576-05-0 | Piperazine | N/A | 367.40 | Fmoc, Acetic Acid |
Table 2: Hazard Profiles of Selected Analogs
| Compound Name | GHS Classification | Key Hazards |
|---|---|---|
| 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid | H302, H315, H319, H335 | Oral toxicity, skin/eye irritation |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid | H302, H315, H319 | Similar to above; limited toxicity data |
Research and Application Insights
- Peptide Synthesis : The target compound’s rigidity makes it ideal for stabilizing β-turn structures in peptides, whereas piperazine-based analogs (e.g., CAS 180576-05-0) are preferred for flexible linkers .
- Safety : All Fmoc-protected compounds require careful handling to mitigate irritation risks, as evidenced by SDS data from multiple sources .
Q & A
Basic Question: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For inhalation risks, work in a fume hood or with respiratory protection (FFP2 masks) .
- Storage: Store in tightly sealed containers in cool (<25°C), dry, and ventilated areas. Avoid exposure to strong acids/bases and oxidizing agents .
- Emergency Measures:
Basic Question: How can researchers confirm the identity and purity of this compound?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients for purity assessment (>95%) .
- NMR: Confirm structure via H and C NMR (e.g., Fmoc proton signals at δ 7.3–7.8 ppm) .
- Mass Spectrometry: MALDI-TOF or LC-MS to verify molecular weight (e.g., [M+H] = 404.1 observed in synthesis protocols) .
- Reference Standards: Compare retention times/spectra with commercially available Fmoc-protected analogs .
Advanced Question: How should researchers design experiments to assess compound stability under varying conditions?
Methodological Answer:
- Accelerated Stability Studies:
- ICH Guidelines: Follow Q1A(R2) for forced degradation studies and Q2(R1) for analytical validation .
Advanced Question: How can contradictions in toxicity data (e.g., conflicting GHS classifications) be resolved?
Methodological Answer:
- In Silico Models: Use tools like OECD QSAR Toolbox or Toxtree to predict acute oral toxicity (e.g., LD) and reconcile conflicting classifications .
- In Vitro Assays: Perform MTT assays on human cell lines (e.g., HEK293) to quantify cytotoxicity (IC) .
- Comparative Toxicology: Benchmark against structurally similar Fmoc-amino acids with well-characterized toxicity profiles .
Advanced Question: What are the potential degradation pathways of this compound, and how can they be characterized?
Methodological Answer:
- Forced Degradation:
- Mechanistic Probes: Use O-labeled water or DO to track oxygen incorporation in degradation products .
Basic Question: What methodologies are recommended for preliminary toxicity assessment when data are limited?
Methodological Answer:
- OECD Guidelines:
- Ecotoxicology: Perform algal growth inhibition tests (OECD 201) to estimate EC values for environmental risk .
Advanced Question: How can mechanistic insights into the compound’s reactivity during synthesis be obtained?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy (e.g., carbonyl stretching at ~1700 cm) .
- Isotopic Labeling: Use C-labeled Fmoc groups to trace coupling efficiency in solid-phase synthesis .
- Computational Chemistry: DFT calculations (e.g., Gaussian 16) to model transition states and optimize reaction pathways .
Basic Question: What validation parameters are critical for analytical methods used with this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
